

LCH-7749944 discovery and initial research

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: LCH-7749944

Cat. No.: S547945

Get Quote

LCH-7749944: Profile & Discovery

LCH-7749944 (also known as GNF-PF-2356) was identified as a novel and potent ATP-competitive inhibitor targeting p21-activated kinase 4 (PAK4). The table below summarizes its core characteristics and the context of its discovery [1] [2] [3].

Attribute	Description
Identified Role	Novel, potent PAK4 inhibitor [2] [3]
Chemical Name	N2-(3-methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl) quinazoline-2,4-diamine [3]
Molecular Weight	350.41 [4] [5]
CAS No.	796888-12-5 [4] [5]
Synonyms	GNF-PF-2356 [1] [4] [5]
Mechanism	ATP-competitive inhibitor; predicted to bind the PAK4 ATP-binding pocket [3]
Rationale for Development	PAK4 overexpression, genetic amplification, and mutations are detected in various human tumors, making it a potential therapeutic target [1] [2] [6].

Attribute	Description
Discovery Context	Identified from multiple distinct small-molecule chemicals rationally designed through a structure-based design approach [3].

Biological Activity & Cellular Effects

The inhibitory activity of **LCH-7749944** was determined using a kinase reaction with Histone H3 as a substrate [3]. In subsequent cellular studies, primarily on human gastric cancer cell lines, it demonstrated multiple effects summarized below [1] [2] [3].

Aspect	Experimental Findings
Potency (IC ₅₀)	14.93 μM (against PAK4); less potent against PAK1, PAK5, and PAK6 [1] [2] [3]
Anti-Proliferative Effect	Suppressed proliferation of human gastric cancer cells (MKN-1, BGC823, SGC7901, MGC803) in a concentration-dependent manner (5-50 μM over 24 hours) [1] [3].
Apoptosis Induction	Induced apoptosis in SGC7901 cells (5-20 μM over 12-48 hours) [1] [3].
Cell Cycle Arrest	Caused a dose-dependent increase in the percentage of SGC7901 cells in G1 phase and a decrease in S phase (5-20 μM over 12-48 hours) [1] [3].
Inhibition of Migration & Invasion	Significantly inhibited the migration and invasion of human gastric cancer cells [2].
Effects on Morphology	Inhibited the formation of filopodia and induced cell elongation in SGC7901 cells [1] [2].
Key Pathways Modulated	Downregulation of PAK4/c-Src/EGFR/cyclin D1 pathway; Concomitant blockage of PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways [1] [2] [3].
Protein Expression	Dramatically decreased levels of phospho-PAK4, phospho-c-Src, phospho-EGFR, and cyclin D1 in a dose-dependent manner in SGC7901 cells (5-30 μM

Aspect	Experimental Findings
	for 24 hours) [1] [3].

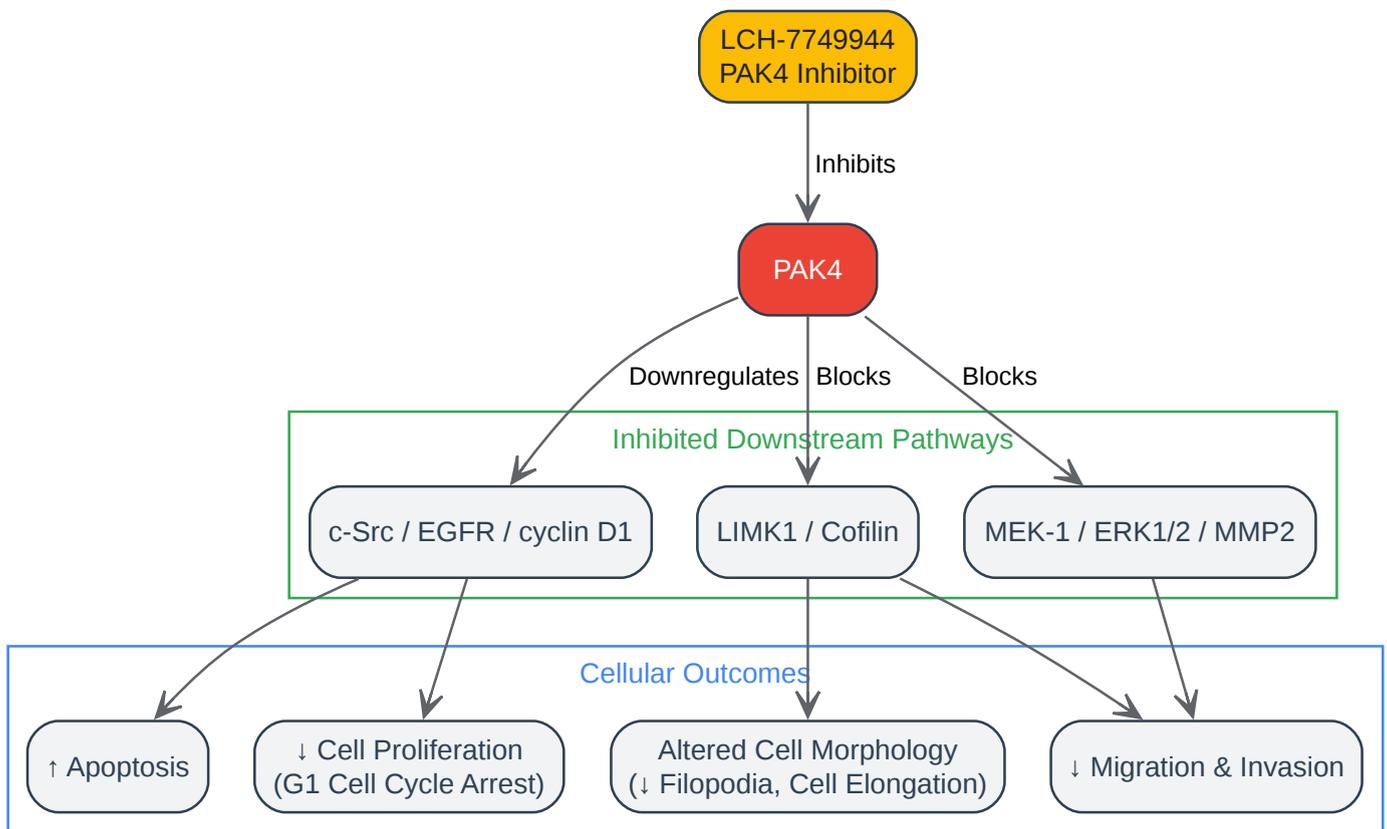
Detailed Experimental Methodologies

For key experiments cited in the tables, the research papers describe the following methodologies:

- **Cell Culture:** Human gastric cancer cell lines (SGC7901, BGC823, MGC803, MKN-1, MKN-45) were cultured in DMEM supplemented with 10% fetal calf serum at 37°C in a humidified atmosphere of 5% CO₂ [3].
- **Cell Proliferation Assay:** The inhibitory effect of **LCH-7749944** on cell proliferation was assessed after a 24-hour incubation period across a concentration range (5-50 µM) [1] [3].
- **Apoptosis Analysis:** Apoptosis was induced in SGC7901 cells treated with **LCH-7749944** (5, 10, 20 µM) for 12, 24, and 48 hours. The percentage of apoptotic cells was then quantified [1] [3].
- **Cell Cycle Analysis:** SGC7901 cells were treated with **LCH-7749944** (5, 10, 20 µM) for 12, 24, and 48 hours. The cells were then stained, and their DNA content was analyzed by flow cytometry to determine the distribution across cell cycle phases [1] [3].
- **Western Blot Analysis:** SGC7901 cells were treated with **LCH-7749944** (5, 10, 20, 30 µM) for 24 hours. Total cellular proteins were extracted, separated by electrophoresis, and transferred to a membrane. The membrane was incubated with specific primary antibodies (e.g., against phospho-PAK4, phospho-EGFR, cyclin D1) and corresponding secondary antibodies to detect protein expression levels [1] [3].

Mechanism of Action & Signaling Pathways

LCH-7749944 exerts its anti-cancer effects primarily by inhibiting PAK4, which disrupts several downstream signaling pathways that promote cancer cell survival and progression. The following diagram synthesizes the key pathways described in the research:



[Click to download full resolution via product page](#)

Key signaling pathways inhibited by **LCH-774994** in gastric cancer cells.

Research Applications & Pharmacological Context

While the initial research focused on gastric cancer, the role of PAK4 in other cancers suggests broader potential. Furthermore, **LCH-774994** has been utilized as a tool compound in other research areas.

- **Therapeutic Potential in Other Cancers:** PAK4 has been shown to phosphorylate and stabilize the MYC oncoprotein in Acute Myeloid Leukemia (AML). Inhibiting PAK4 in this context destabilizes MYC and suppresses AML proliferation, though it may not induce robust apoptosis alone [7].
- **Use in Non-Oncological Research:** **LCH-774994** has been used in a mouse model to study SARS-CoV-2 infection, where it was administered intranasally to investigate potential antiviral effects [8]. Another study used it in rat pancreatic acini to demonstrate that PAK4 activation is necessary for VIP- and secretin-stimulated sodium-potassium adenosine triphosphatase (Na⁺,K⁺-ATPase) activity, which mediates pancreatic fluid secretion [9].

Conclusion

LCH-7749944 serves as a valuable chemical tool for probing PAK4 biology. Initial research established it as a potent and relatively selective PAK4 inhibitor that suppresses cancer cell proliferation and invasion primarily by disrupting the PAK4/c-Src/EGFR/cyclin D1 and PAK4/LIMK1/cofilin pathways.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. LCH-7749944 is a Potent PAK4 Inhibitor and Induces ... [cancer-research-network.com]
2. LCH-7749944, a novel and potent p21-activated kinase 4 ... [pubmed.ncbi.nlm.nih.gov]
3. LCH-7749944, a novel and potent p21-activated kinase 4 ... [sciencedirect.com]
4. LCH-7749944 (GNF-PF-2356) | PAK4 Inhibitor [medchemexpress.com]
5. LCH-7749944 | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
6. Group II p21-activated kinases as therapeutic targets in ... [pmc.ncbi.nlm.nih.gov]
7. PAK4 Phosphorylates and Stabilizes MYC to Promote ... [sciencedirect.com]
8. Antiviral effect test in mouse models [bio-protocol.org]
9. LCH-7749944 - Drug Targets, Indications, Patents [synapse.patsnap.com]

To cite this document: Smolecule. [LCH-7749944 discovery and initial research]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547945#lch-7749944-discovery-and-initial-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com